molecular formula C15H14FNO B287555 N-(3-fluorophenyl)-3,5-dimethylbenzamide

N-(3-fluorophenyl)-3,5-dimethylbenzamide

Cat. No.: B287555
M. Wt: 243.28 g/mol
InChI Key: XREMJJOYQWMATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-3,5-dimethylbenzamide, also known as 3F-ADB, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic uses. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the effects of cannabinoids in the body. In

Mechanism of Action

N-(3-fluorophenyl)-3,5-dimethylbenzamide acts as an agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood. By binding to these receptors, this compound can modulate their activity, leading to the observed effects.
Biochemical and Physiological Effects:
The effects of this compound are similar to those of other cannabinoids, including THC. It can produce feelings of relaxation, euphoria, and altered perception. It also has analgesic, anti-inflammatory, and neuroprotective effects, as mentioned earlier. However, its potency is much higher than that of THC, which can lead to adverse effects such as anxiety, paranoia, and even psychosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-fluorophenyl)-3,5-dimethylbenzamide is its potency, which makes it a useful tool for studying the endocannabinoid system. Its effects can be observed at much lower concentrations than other cannabinoids, allowing for more precise experiments. However, its high potency also makes it more difficult to control and can lead to safety concerns. Additionally, its legality is a limitation, as it is a controlled substance in many countries.

Future Directions

There are several future directions for research on N-(3-fluorophenyl)-3,5-dimethylbenzamide. One area of interest is its potential as a treatment for substance abuse disorders. It has been shown to reduce drug-seeking behavior in animal models, and further studies could explore its effectiveness in humans. Another area of interest is its neuroprotective properties, which could be useful in treating conditions such as Alzheimer's disease and traumatic brain injury. Additionally, its potential as a pain reliever and anti-inflammatory agent could be explored further. Finally, more research is needed to understand the long-term effects of this compound and its potential for abuse.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid with potential therapeutic uses. Its potency and specificity make it a useful tool for studying the endocannabinoid system, but its high potency also presents safety concerns. Further research is needed to fully understand its potential as a treatment for various conditions and its long-term effects.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-3,5-dimethylbenzamide involves the reaction between 3,5-dimethylbenzoic acid and 3-fluorobenzoyl chloride in the presence of a base catalyst. The resulting product is purified using chromatography techniques. The purity of the final product is crucial for its use in research, and therefore, it is often subjected to rigorous quality control measures.

Scientific Research Applications

N-(3-fluorophenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic uses. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. Additionally, it has been investigated for its potential in treating conditions such as epilepsy, multiple sclerosis, and Parkinson's disease. Its potential as a treatment for substance abuse disorders is also being explored.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(3-fluorophenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C15H14FNO/c1-10-6-11(2)8-12(7-10)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18)

InChI Key

XREMJJOYQWMATN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)F)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)F)C

Origin of Product

United States

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